5-Bromo-2-fluoroisonicotinaldehyde
Description
5-Bromo-2-fluoroisonicotinaldehyde is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and an aldehyde functional group at the 4-position of the pyridine ring. The aldehyde group renders it reactive in nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical synthesis. Its bromine and fluorine substituents contribute to steric and electronic effects, influencing its chemical behavior and biological interactions .
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVLSQOFPVAWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the following steps:
Bromination: Isonicotinaldehyde is reacted with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride, to introduce the fluorine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Controlled temperature and pressure conditions: to facilitate the bromination and fluorination reactions.
Purification steps: such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-fluoroisonicotinic acid.
Reduction: 5-Bromo-2-fluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoroisonicotinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Bromo-2-fluoroisonicotinaldehyde with key analogs in terms of substituent positions, functional groups, molecular weights, and applications:
Substituent Position Effects
- 5-Bromo-2-fluoro vs. 3-Bromo-5-fluoro Isomers : The position of bromine and fluorine significantly impacts electronic and steric effects. For instance, 3-Bromo-5-fluoroisonicotinaldehyde (CAS 407-20-5) has bromine at the 3-position, which may reduce steric hindrance near the aldehyde group compared to the 5-bromo-2-fluoro isomer. This positional difference can alter reactivity in cross-coupling reactions .
- Halogen Type Comparison : Replacing fluorine with chlorine (e.g., 5-Bromo-2-chloroisonicotinic acid, CAS 886365-31-7 ) increases molecular weight and polarizability, enhancing solubility in aqueous media but reducing electrophilicity at the aromatic ring.
Functional Group Analysis
- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in this compound offers greater reactivity in condensation and Grignard reactions compared to the carboxylic acid (e.g., 5-Bromo-2-chloroisonicotinic acid) or ester (e.g., Methyl 5-bromo-2-fluoronicotinate) derivatives. However, the latter compounds exhibit better stability under acidic or hydrolytic conditions .
- Amide Derivatives : 2-Bromo-5-fluoroisonicotinamide (CAS 41404-58-4 ) demonstrates reduced reactivity but improved metabolic stability, making it more suitable for drug design than the aldehyde analog.
Biological Activity
5-Bromo-2-fluoroisonicotinaldehyde (CAS No. 1227588-77-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring with bromine and fluorine substituents, which significantly influence its reactivity and biological activity. The presence of these halogens enhances the compound's electrophilic nature, allowing it to interact with various biological targets.
The mechanism of action for this compound involves its ability to act as an electrophile, engaging with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Inhibition of Neuropeptide Y Receptor Y5 : Compounds derived from this compound have been explored as inhibitors for the neuropeptide Y receptor Y5, which is implicated in various neurological disorders.
- Potential Antiviral Activity : There is ongoing research into the development of derivatives targeting the main protease of SARS-CoV-2, suggesting potential applications in COVID-19 treatment.
- Cancer Immunotherapy : The compound is being investigated as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, thus holding promise for cancer immunotherapy.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-Bromo-5-fluoroisonicotinamide | 0.86 | Amide functional group; broader biological activity |
| 3-Bromo-5-fluoroisonicotinaldehyde | 0.72 | Different position of bromine; similar reactivity |
| 1-(3-Fluoropyridin-4-yl)ethanone | 0.72 | Contains a ketone; different biological profile |
| 2-Bromo-5-fluorobenzaldehyde | 0.66 | Aldehyde group; different aromatic system |
| 4-(6-Bromopyridin-2-yl)benzaldehyde | 0.66 | Similar aldehyde; different substitution pattern |
The specific combination of halogen substituents on the isonicotinic framework distinctly influences both the chemical reactivity and biological activity of this compound compared to other compounds.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of biological activities associated with this compound:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound, emphasizing its versatility in drug design.
- Biological Assays : In vitro assays have demonstrated its efficacy in inhibiting target enzymes related to neurological disorders and cancer pathways. For example, derivatives have shown promising results in blocking neuropeptide receptors.
- Optoelectronic Applications : Beyond pharmacological uses, research suggests that this compound may also serve as a building block for semiconductors due to its aromatic character and electron-deficient nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
